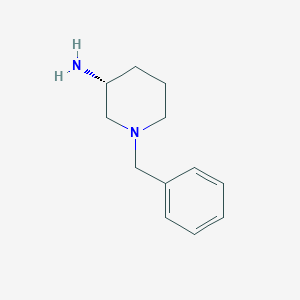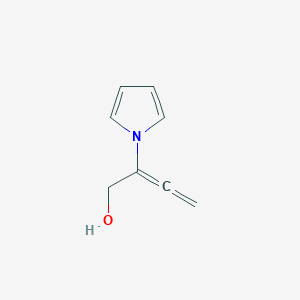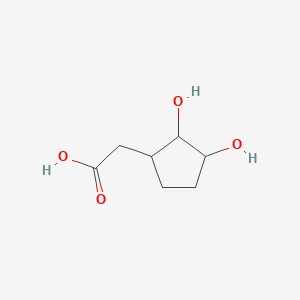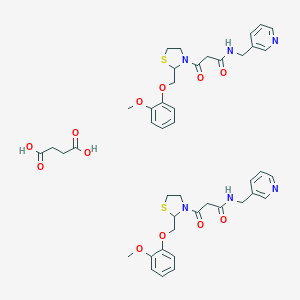
1,3-Dichloro-2-(dimethoxyphosphorylmethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dichloro-2-(dimethoxyphosphorylmethyl)benzene, also known as DDPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DDPM is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 303.14 g/mol.
作用机制
The mechanism of action of 1,3-Dichloro-2-(dimethoxyphosphorylmethyl)benzene is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. In cancer cells, 1,3-Dichloro-2-(dimethoxyphosphorylmethyl)benzene has been shown to induce apoptosis, or programmed cell death, by activating the caspase cascade. In Alzheimer's disease, 1,3-Dichloro-2-(dimethoxyphosphorylmethyl)benzene inhibits acetylcholinesterase, thereby increasing the levels of acetylcholine in the brain, which is important for cognitive function.
生化和生理效应
1,3-Dichloro-2-(dimethoxyphosphorylmethyl)benzene has been shown to have both biochemical and physiological effects in the body. In cancer cells, 1,3-Dichloro-2-(dimethoxyphosphorylmethyl)benzene causes cell cycle arrest and apoptosis, leading to the death of cancer cells. In Alzheimer's disease, 1,3-Dichloro-2-(dimethoxyphosphorylmethyl)benzene increases the levels of acetylcholine in the brain, which improves cognitive function. 1,3-Dichloro-2-(dimethoxyphosphorylmethyl)benzene has also been shown to have antioxidant activity, which protects cells from oxidative damage.
实验室实验的优点和局限性
One advantage of using 1,3-Dichloro-2-(dimethoxyphosphorylmethyl)benzene in lab experiments is its high purity and stability, which allows for accurate and reproducible results. 1,3-Dichloro-2-(dimethoxyphosphorylmethyl)benzene is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 1,3-Dichloro-2-(dimethoxyphosphorylmethyl)benzene is its potential toxicity, which requires careful handling and disposal.
未来方向
There are several future directions for research on 1,3-Dichloro-2-(dimethoxyphosphorylmethyl)benzene. One area of interest is the development of 1,3-Dichloro-2-(dimethoxyphosphorylmethyl)benzene-based anticancer drugs, which could potentially be used to treat various types of cancer. Another area of interest is the development of 1,3-Dichloro-2-(dimethoxyphosphorylmethyl)benzene-based materials, such as phosphorus-containing polymers, which have applications in flame retardancy and electronic devices. Additionally, further research is needed to fully understand the mechanism of action of 1,3-Dichloro-2-(dimethoxyphosphorylmethyl)benzene and its potential applications in other fields, such as neuroscience and environmental science.
合成方法
1,3-Dichloro-2-(dimethoxyphosphorylmethyl)benzene can be synthesized using various methods, including the reaction of 1,3-dichlorobenzene with dimethoxyphosphoryl chloride in the presence of a catalyst. Another method involves the reaction of 1,3-dichlorobenzene with dimethyl phosphite in the presence of a base. Both methods produce 1,3-Dichloro-2-(dimethoxyphosphorylmethyl)benzene with high yields and purity.
科学研究应用
1,3-Dichloro-2-(dimethoxyphosphorylmethyl)benzene has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 1,3-Dichloro-2-(dimethoxyphosphorylmethyl)benzene has been shown to exhibit antitumor activity against various cancer cell lines, making it a promising candidate for the development of anticancer drugs. 1,3-Dichloro-2-(dimethoxyphosphorylmethyl)benzene has also been studied for its potential use in the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
In material science, 1,3-Dichloro-2-(dimethoxyphosphorylmethyl)benzene has been used as a precursor for the synthesis of various phosphorus-containing polymers, which have applications in flame retardancy and electronic devices. 1,3-Dichloro-2-(dimethoxyphosphorylmethyl)benzene has also been used as a ligand in coordination chemistry, where it forms stable complexes with various metal ions.
属性
IUPAC Name |
1,3-dichloro-2-(dimethoxyphosphorylmethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2O3P/c1-13-15(12,14-2)6-7-8(10)4-3-5-9(7)11/h3-5H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLHZYQOCNDPAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CC1=C(C=CC=C1Cl)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2O3P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40453571 |
Source


|
| Record name | AGN-PC-0NF4MH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dichloro-2-(dimethoxyphosphorylmethyl)benzene | |
CAS RN |
162247-45-2 |
Source


|
| Record name | AGN-PC-0NF4MH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

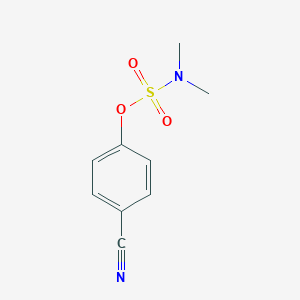
![Furo[3,2-b]pyridine 4-oxide](/img/structure/B64691.png)
